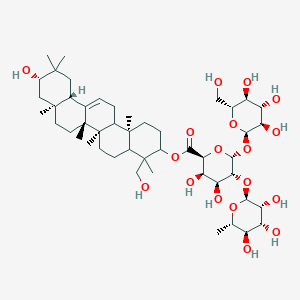
Hispidacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Hispidacin can be synthesized through several methods. One common approach involves the extraction of triterpenoid saponins from Medicago hispida . The extraction process typically includes the use of solvents such as ethanol or methanol, followed by purification steps like column chromatography to isolate the compound. Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities.
Analyse Chemischer Reaktionen
Hispidacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Hispidacin has a wide range of scientific research applications:
Medicine: This compound shows promise in cancer research due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use in treating other diseases.
Wirkmechanismus
The mechanism of action of hispidacin involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit protein kinase Cβ, a serine/threonine kinase involved in various cellular processes . This inhibition can lead to the induction of apoptosis in cancer cells through both intrinsic and extrinsic apoptotic pathways. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Hispidacin can be compared with other triterpenoid saponins, such as glycyrrhizin and asiaticoside. While all these compounds share a similar triterpenoid structure, this compound is unique due to its specific molecular configuration and biological activities Glycyrrhizin, for example, is known for its anti-inflammatory and antiviral properties, while asiaticoside is recognized for its wound-healing and anti-aging effects
Eigenschaften
CAS-Nummer |
82793-05-3 |
|---|---|
Molekularformel |
C48H78O18 |
Molekulargewicht |
943.1 g/mol |
IUPAC-Name |
[(6aR,6bS,8aS,10S,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3R,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-38-34(57)33(56)37(64-42(38)66-41-36(59)32(55)30(53)24(19-49)62-41)39(60)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)27(51)18-44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-59H,10-20H2,1-8H3/t21-,23+,24+,25?,26?,27-,28?,29-,30+,31+,32-,33+,34-,35+,36+,37-,38+,40-,41+,42+,44-,45-,46?,47+,48+/m0/s1 |
InChI-Schlüssel |
VLJUKJIGOZEVIU-QZDXJYHNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC4CC[C@]5(C(C4(C)CO)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@@H]7CC([C@H](C8)O)(C)C)C)C)C)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C)C)C)C)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


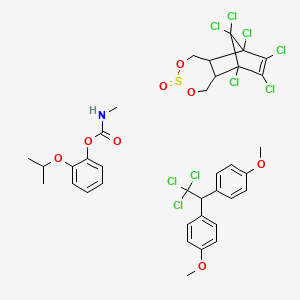

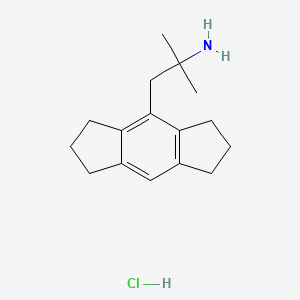

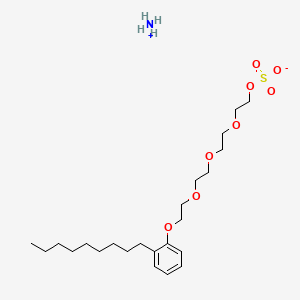

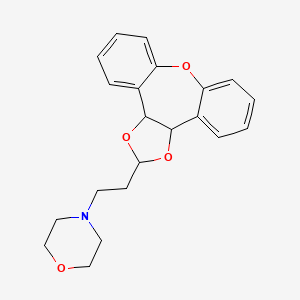


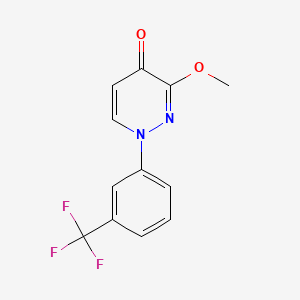
![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
